molecular formula C16H15FN4O4S2 B2657769 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034336-59-7

4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2657769
CAS No.: 2034336-59-7
M. Wt: 410.44
InChI Key: ZLZPRFLQWHRUBY-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN4O4S2 and its molecular weight is 410.44. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process. Key steps may include nitration, sulfonation, and subsequent functional group transformations. Precise reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure high yields and purity.

  • Industrial Production Methods:

    • Industrial-scale production of this compound can be achieved by optimizing the synthetic routes for large-scale operations. Continuous flow processes and robust purification techniques are employed to meet the demands of commercial production.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes:

    • This compound can undergo a variety of reactions, including oxidation, reduction, and substitution. These reactions can be fine-tuned to modify the compound for specific applications.

  • Common Reagents and Conditions:

    • Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary, with some requiring acidic or basic environments.

  • Major Products Formed from these Reactions:

Scientific Research Applications: This compound finds applications in multiple fields due to its unique properties:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Acts as an inhibitor or activator in various biochemical pathways.

  • Medicine: Potential therapeutic agent with specific targeting capabilities.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets within cells or tissues. This interaction often involves binding to enzymes, receptors, or other proteins, altering their activity and influencing downstream pathways. The precise mechanism depends on the compound's structure and the biological context in which it is used.

Comparison with Similar Compounds

  • Compared to related compounds, 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds may lack certain functional groups, resulting in different reactivity profiles and applications.

  • Similar Compounds: Other sulfonamides, nitriles, and fluorinated aromatic compounds can be considered for comparison.

Properties

IUPAC Name

4-cyano-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4S2/c1-20-15-7-4-13(17)10-16(15)21(27(20,24)25)9-8-19-26(22,23)14-5-2-12(11-18)3-6-14/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZPRFLQWHRUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.